molecular formula C20H29N3O4 B5638560 (3aS*,6aS*)-2-cyclohexyl-5-[(4-hydroxy-5-methoxypyridin-2-yl)methyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid

(3aS*,6aS*)-2-cyclohexyl-5-[(4-hydroxy-5-methoxypyridin-2-yl)methyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid

Cat. No. B5638560
M. Wt: 375.5 g/mol
InChI Key: JMBFYPOZNKVBHU-XOBRGWDASA-N
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Description

Synthesis Analysis

The synthesis of complex molecules like this compound often involves multi-step reactions, employing strategies like relay catalysis for efficient bond formation. A pertinent example can be drawn from the one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates, demonstrating the intricate steps possibly related to our compound's synthesis. This process leverages the relay catalytic cascade reaction of 5-methoxyisoxazoles with pyridinium ylides, highlighting the sophisticated methodologies employed in synthesizing complex organic molecules (Galenko et al., 2015).

Molecular Structure Analysis

The molecular structure of complex organic compounds is crucial for understanding their reactivity and physical properties. Studies on similar structures, like the analysis of cocrystals and their hydrogen bonding patterns, offer insights into how specific molecular arrangements can influence the overall stability and reactivity of compounds (Bhogala & Nangia, 2003).

Chemical Reactions and Properties

The chemical reactivity of a compound is significantly influenced by its molecular structure. For example, the synthesis and reactivity of pyrrole derivatives have been extensively studied, revealing how modifications in the pyrrole ring can lead to varied biological activities and chemical properties (Muchowski et al., 1985). Such analyses are essential for understanding the chemical behavior of complex molecules.

Physical Properties Analysis

The physical properties of organic compounds, such as solubility, melting point, and crystalline structure, are closely related to their molecular arrangement. The study of cocrystals, for instance, provides valuable information on how molecular interactions in the solid state can affect these physical properties (Bhogala & Nangia, 2003).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards different reagents, and stability under various conditions, are pivotal for the application and manipulation of organic compounds. Research on the synthesis and reactivity of pyrrole derivatives, for example, showcases the importance of structural features in determining the chemical properties of these compounds (Muchowski et al., 1985).

properties

IUPAC Name

(3aS,6aS)-5-cyclohexyl-2-[(5-methoxy-4-oxo-1H-pyridin-2-yl)methyl]-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O4/c1-27-18-8-21-15(7-17(18)24)11-22-9-14-10-23(16-5-3-2-4-6-16)13-20(14,12-22)19(25)26/h7-8,14,16H,2-6,9-13H2,1H3,(H,21,24)(H,25,26)/t14-,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMBFYPOZNKVBHU-XOBRGWDASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CNC(=CC1=O)CN2CC3CN(CC3(C2)C(=O)O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CNC(=CC1=O)CN2C[C@H]3CN(C[C@]3(C2)C(=O)O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aS*,6aS*)-2-cyclohexyl-5-[(4-hydroxy-5-methoxypyridin-2-yl)methyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid

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